2-(4-Chlorophenyl)acetyl cyanide

Catalog No.
S1921832
CAS No.
924633-52-3
M.F
C9H6ClNO
M. Wt
179.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)acetyl cyanide

CAS Number

924633-52-3

Product Name

2-(4-Chlorophenyl)acetyl cyanide

IUPAC Name

2-(4-chlorophenyl)acetyl cyanide

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5H2

InChI Key

NBGUJKMGQRRXFN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)C#N)Cl

Canonical SMILES

C1=CC(=CC=C1CC(=O)C#N)Cl
  • Chemical Properties and Potential Uses:
    This compound contains a combination of functional groups that could be of interest for various research purposes. For example, the presence of an aromatic ring and a nitrile group suggests potential applications in organic synthesis or the development of new materials. However, without further information, it is difficult to speculate on specific uses.
  • Scientific Literature Search:Scientific databases like Google Scholar: or Scopus: can be helpful in finding research articles mentioning this compound. These databases allow searches by chemical structure or name.

2-(4-Chlorophenyl)acetyl cyanide is a chemical compound classified as an acyl cyanide, characterized by its white crystalline solid form. Its molecular formula is C9H6ClNOC_9H_6ClNO and it has a molecular weight of approximately 179.6g/mol179.6\,g/mol . The compound features a chlorophenyl group attached to an acetyl cyanide moiety, which contributes to its reactivity and versatility in synthetic applications.

Due to the lack of research on this specific compound, its mechanism of action in any biological system is unknown.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.
  • Ensure proper ventilation in the workspace.
  • Work in a fume hood if the compound's volatility is unknown.
  • Consult with a safety professional before handling the compound.
, primarily due to the presence of the cyanide functional group. Notably, it can participate in nucleophilic substitutions and acylation reactions. For instance, it is utilized in the synthesis of N-{2-(4-chlorophenyl) acetyl} amino alcohols derived from α-amino acids .

In addition, 2-(4-Chlorophenyl)acetyl cyanide can undergo hydrolysis to form 2-(4-chlorophenyl)acetic acid and hydrogen cyanide under suitable conditions .

Several methods exist for synthesizing 2-(4-Chlorophenyl)acetyl cyanide:

  • From Acetic Acid Derivatives: This method involves the reaction of 4-chlorobenzoyl chloride with sodium cyanide.
  • Using Acetyl Cyanide: Acetyl cyanide can be reacted with 4-chlorobenzaldehyde in the presence of a catalyst to yield the target compound .
  • Via Acetylation: The compound can also be synthesized through the acetylation of 4-chlorophenol followed by reaction with cyanide sources.

These methods highlight the compound's accessibility for research and industrial applications.

2-(4-Chlorophenyl)acetyl cyanide finds utility in various fields:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the production of pharmaceutical compounds, particularly those involving amino acids.
  • Chemical Research: The compound is used in laboratory settings for developing new synthetic methodologies and studying reaction mechanisms .
  • Agricultural Chemistry: It may have applications in agrochemicals, although specific uses are less documented.

Interaction studies involving 2-(4-Chlorophenyl)acetyl cyanide primarily focus on its reactivity with nucleophiles and electrophiles. Its ability to form stable adducts with amines and alcohols makes it a valuable reagent in organic synthesis. Additionally, studies on its hydrolysis products indicate potential interactions with biological systems, warranting further investigation into its environmental impact and safety profile.

Several compounds share structural similarities with 2-(4-Chlorophenyl)acetyl cyanide. Here’s a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Characteristics
4-Chlorophenylacetyl chlorideContains a chloride instead of cyanideMore reactive due to the presence of chlorine
2-(Chlorophenyl)acetyl cyanideSimilar acyl cyanide structureDifferent phenyl substitution affects reactivity
Benzoyl cyanideBenzene ring instead of chlorinated phenolUsed primarily in polymer chemistry
Phenoxyacetyl cyanidePhenoxy group instead of chlorinated phenolExhibits different solubility and reactivity profiles

Each compound exhibits distinct chemical behaviors due to variations in functional groups and substituents, making them suitable for different applications while underscoring the unique position of 2-(4-Chlorophenyl)acetyl cyanide within this class.

From 4-Chlorobenzyl Chloride Derivatives

The most widely utilized synthetic pathway for 2-(4-Chlorophenyl)acetyl cyanide involves the sequential transformation of readily available 4-chlorobenzyl chloride derivatives [2] [3]. This approach represents a convergent strategy that allows for the incorporation of the cyanide functionality through nucleophilic substitution reactions.

The initial step involves the preparation of 4-chlorophenylacetonitrile through the reaction of 4-chlorobenzyl chloride with sodium cyanide. The reaction typically proceeds under reflux conditions in ethanol at temperatures between 83-85°C for approximately 4 hours [2]. Industrial implementations of this reaction utilize a modified protocol where 4-chlorobenzyl chloride and a phase-transfer catalyst are heated to 100°C, followed by the slow addition of aqueous sodium cyanide solution, maintaining reaction temperatures at 100-104°C for 5 hours [2] [3]. This process achieves yields exceeding 81% with the crude product requiring distillation under reduced pressure to collect fractions at 160°C (2.66 kPa).

The Finkelstein reaction mechanism plays a crucial role in enhancing the reactivity of the benzyl chloride substrate [4]. Potassium iodide facilitates the formation of the more reactive 4-chlorobenzyl iodide intermediate, which subsequently undergoes nucleophilic displacement by cyanide anion to yield the desired nitrile product. This mechanistic pathway provides superior reaction rates and yields compared to direct cyanidation of the chloride substrate.

Subsequent acylation of 4-chlorophenylacetonitrile represents the key transformation for introducing the acetyl functionality. The reaction employs acetyl chloride in the presence of aluminum chloride as a Lewis acid catalyst under strictly anhydrous conditions . The mechanism proceeds through the formation of an acetylium cation intermediate, which undergoes nucleophilic attack by the activated nitrile carbon to form the target acyl cyanide product.

Raw material consumption for industrial-scale synthesis requires 1432 kg/t of 4-chlorobenzyl chloride (92% purity), 450 kg/t of sodium cyanide (95% purity), and 18 kg/t of phase-transfer catalyst [2]. These stoichiometric requirements highlight the economic considerations for large-scale production, particularly given the high cost and handling requirements for sodium cyanide.

Cyanidation of Acyl Halides

The direct cyanidation of acyl halides represents an alternative synthetic approach that has gained significant attention due to its potential for high-yielding transformations [5] [6] [7]. This methodology involves the reaction of appropriately substituted benzoyl chloride derivatives with metal cyanides under controlled reaction conditions.

Copper-mediated cyanidation protocols have demonstrated exceptional efficacy for this transformation [5] [8]. The reaction typically employs copper(I) cyanide as both the cyanide source and catalyst, operating at temperatures between 50°C and 180°C in the presence of carboxylic acid nitriles as inert solvents [5]. The mechanism involves oxidative addition of the acyl halide to the copper center, followed by reductive elimination to form the acyl cyanide product and regenerate the copper catalyst.

Optimized reaction conditions utilize a mixture of 0.1 to 5 equivalents of alkali metal cyanide and 0.05 to 2 equivalents of copper(I) salt [8]. The use of carboxylic acid nitriles such as acetonitrile or benzonitrile as reaction media serves multiple functions: providing an inert environment for the transformation, facilitating copper catalyst solubility, and preventing unwanted side reactions that can occur in polar protic solvents.

Temperature control represents a critical parameter for achieving high selectivity in acyl cyanide formation. Elevated temperatures between 90°C and 150°C promote efficient conversion while minimizing the formation of dimeric byproducts that can significantly compromise reaction yields [7]. The formation of benzoyloxy-phenyl malononitrile dimers represents the primary competing pathway, necessitating careful optimization of reaction stoichiometry and thermal management.

Recent advances in this methodology have achieved yields exceeding 90% with excellent product purity [7]. The process circumvents many of the limitations associated with traditional Rosenmund-von Braun cyanation reactions, including the requirement for stoichiometric copper reagents and the formation of difficult-to-separate dimeric impurities.

Alternative protocols employ two-phase reaction systems utilizing aqueous alkali metal cyanide solutions in combination with organic solvents [6]. These approaches incorporate tertiary amines and hydrogen cyanide as co-reagents to facilitate efficient phase transfer and enhance reaction kinetics. Reaction temperatures below 50°C are typically employed to prevent thermal decomposition and minimize safety risks associated with hydrogen cyanide evolution.

Catalytic Approaches

Copper-Mediated Cyanation Reactions

Copper-catalyzed cyanation reactions have emerged as a powerful methodology for the synthesis of aromatic nitriles and acyl cyanides, offering significant advantages in terms of reaction efficiency, substrate scope, and operational simplicity [9] [10] [11] [12]. The development of these methodologies has been driven by the need to replace traditional stoichiometric procedures with more environmentally benign catalytic processes.

The copper-catalyzed cyanation of aryl halides represents a foundational transformation in this field [13]. The reaction mechanism involves the initial formation of copper-aryl intermediates through oxidative addition, followed by cyanide coordination and subsequent reductive elimination to form the carbon-nitrogen bond. Various copper sources have been evaluated for their catalytic efficacy, with copper(I) iodide and copper(I) bromide demonstrating superior performance compared to copper(II) salts [14].

Ligand design plays a crucial role in modulating the reactivity and selectivity of copper-mediated cyanation reactions [13]. Nitrogen-containing bidentate ligands such as 2,2'-bipyridine and 1,10-phenanthroline have proven particularly effective for stabilizing the copper catalyst and facilitating efficient turnover. The electronic properties of these ligands influence the electron density at the copper center, thereby affecting both the rate of oxidative addition and the facility of reductive elimination steps.

Temperature optimization studies have revealed that reaction temperatures between 80°C and 120°C provide the optimal balance between reaction rate and catalyst stability [9] [15]. Lower temperatures result in incomplete conversion and extended reaction times, while elevated temperatures can lead to catalyst decomposition and the formation of undesired byproducts. The use of microwave heating has been explored as a means of achieving rapid and uniform heating while maintaining precise temperature control.

Base selection represents another critical parameter for successful copper-mediated cyanation reactions [14] [16]. Cesium carbonate has emerged as the preferred base due to its ability to facilitate cyanide coordination while maintaining reaction pH within an optimal range. Alternative bases such as potassium carbonate and sodium hydroxide have shown variable performance depending on the specific substrate and reaction conditions employed.

The substrate scope of copper-mediated cyanation encompasses a broad range of aryl halides and pseudohalides, including bromides, iodides, and triflates [15]. Electron-deficient aryl halides generally exhibit higher reactivity due to the increased electrophilicity of the carbon-halogen bond. However, careful optimization of reaction conditions has enabled the successful cyanation of electron-rich substrates, expanding the synthetic utility of these methodologies.

Recent developments have focused on the use of alternative cyanide sources to address safety and environmental concerns associated with traditional metal cyanides [10] [12]. Acetonitrile has been successfully employed as a cyanide equivalent through copper-catalyzed carbon-carbon bond cleavage mechanisms. The reaction utilizes 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as an oxidant to facilitate the activation of acetonitrile and subsequent cyanide transfer to the substrate.

Solvent Optimization Strategies

Solvent selection represents a critical parameter in copper-mediated cyanation reactions, influencing reaction kinetics, catalyst stability, product selectivity, and overall process efficiency [15] [17] [14]. Systematic studies have revealed significant correlations between solvent properties and reaction performance, enabling the development of predictive frameworks for solvent optimization.

Dimethylformamide (DMF) has emerged as one of the most effective solvents for copper-catalyzed cyanation reactions [17] [16]. The high dielectric constant of DMF (ε = 36.7) facilitates the dissolution of ionic reagents such as metal cyanides and inorganic bases, promoting efficient mass transfer and reaction kinetics. Additionally, DMF can serve as a dual-role reagent, providing both the reaction medium and the carbon source for cyanide formation through copper-mediated bond activation processes [17].

Acetonitrile represents another highly effective solvent choice, particularly for reactions involving acetonitrile as the cyanide source [15] [12]. The aprotic nature of acetonitrile minimizes competing side reactions while its moderate boiling point (82°C) allows for convenient reaction temperature control. The coordination ability of acetonitrile to copper centers can influence catalyst speciation and reactivity, requiring careful consideration of acetonitrile concentration and reaction stoichiometry.

Aqueous solvent systems have gained attention due to their environmental advantages and unique reactivity profiles [14]. DMF-water mixtures have demonstrated exceptional performance for certain copper-mediated cyanation reactions, with the water component enhancing the solubility of inorganic bases and facilitating more efficient base-promoted processes. The water content must be carefully controlled to prevent catalyst deactivation through hydrolysis or oxidation pathways.

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) have shown promise for specific substrate classes [16]. These solvents provide high solvating power for both organic substrates and inorganic reagents while maintaining chemical inertness under the reaction conditions. However, their high boiling points can complicate product isolation and solvent recovery processes.

The polarity index of the solvent system correlates strongly with reaction efficiency for copper-mediated cyanation reactions [14]. Solvents with polarity indices between 5.5 and 6.5 generally provide optimal performance, balancing substrate solubility, catalyst stability, and product formation rates. This correlation provides a useful guideline for initial solvent screening in reaction development.

Solvent effects on product purification represent an important practical consideration for synthetic applications. Solvents that facilitate clean product isolation through simple extraction or crystallization procedures are preferred for preparative-scale reactions. DMF-water mixtures often provide superior product purity due to enhanced separation of organic products from inorganic byproducts [14].

Mixed solvent systems offer opportunities for fine-tuning reaction performance through adjustment of solvent composition [14]. Binary mixtures of polar aprotic solvents with coordinating solvents such as acetonitrile or with water can provide synergistic effects that exceed the performance of individual solvent components. These effects may arise from differential solvation of reaction intermediates or modification of catalyst coordination environments.

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies for 2-(4-Chlorophenyl)acetyl cyanide to industrial production presents numerous technical, economic, and regulatory challenges that require comprehensive evaluation and systematic solutions [18] [19] [20] [21].

Safety considerations represent the paramount concern for industrial-scale cyanide chemistry [22] [23] [24]. Hydrogen cyanide evolution poses acute toxicity risks that necessitate sophisticated engineering controls, continuous atmospheric monitoring systems, and comprehensive emergency response protocols [22]. Industrial facilities must implement closed-system designs with multiple containment barriers to prevent accidental releases. Personal protective equipment requirements include supplied-air respiratory protection, chemical-resistant clothing, and specialized decontamination procedures [23].

The design of industrial cyanation processes requires specialized materials of construction due to the corrosive nature of cyanide solutions and the potential for hydrogen cyanide generation [25]. Stainless steel reactor systems with appropriate corrosion-resistant linings represent the standard for industrial applications. Reactor design must incorporate efficient heat transfer capabilities to manage potentially exothermic reactions while maintaining precise temperature control throughout the process [26].

Heat transfer limitations at industrial scale present significant challenges for temperature-sensitive cyanation reactions [26]. The reduced surface-area-to-volume ratio in large-scale reactors necessitates enhanced heat exchange systems and may require process modifications to accommodate slower heating and cooling rates. Continuous flow reactor technology offers potential solutions by providing improved heat transfer characteristics and enhanced process control capabilities [20].

Mixing efficiency represents another scale-up challenge that can significantly impact reaction outcomes [26]. Inadequate mixing can lead to localized concentration gradients, temperature excursions, and reduced reaction selectivity. Industrial implementations require sophisticated agitation systems designed specifically for the rheological properties of cyanide-containing reaction mixtures. Computational fluid dynamics modeling is increasingly employed to optimize mixer design and predict mixing performance at industrial scale.

Environmental compliance requirements impose substantial constraints on industrial cyanide processing operations [21] [27]. Wastewater treatment systems must be designed to achieve complete cyanide destruction before discharge, typically employing alkaline chlorination or advanced oxidation processes [21]. Air emission control systems require specialized scrubbing technology to capture and neutralize any fugitive cyanide emissions. Solid waste management protocols must address the safe disposal of cyanide-contaminated materials through approved incineration or chemical treatment methods.

Economic factors significantly influence the viability of industrial-scale acyl cyanide production [18] [19]. Raw material costs for cyanide reagents represent a substantial portion of total production costs, necessitating efficient utilization and minimal waste generation. Solvent recovery and recycling systems are essential for economic operation, particularly when using expensive or environmentally regulated solvents such as DMF or acetonitrile.

Regulatory compliance costs encompass multiple aspects of industrial cyanide operations [25] [27]. Environmental management systems require continuous monitoring, reporting, and documentation to demonstrate compliance with applicable regulations. Worker safety programs mandate extensive training, medical surveillance, and emergency preparedness activities. Transportation and storage of cyanide materials require specialized handling procedures and security measures that add to operational complexity and costs.

Process optimization strategies for industrial implementation focus on maximizing yield while minimizing waste generation and safety risks [20]. Continuous processing offers advantages over batch operations through improved process control, reduced inventory of hazardous materials, and enhanced safety characteristics. Advanced process control systems incorporating real-time monitoring of critical parameters enable rapid response to process deviations and optimization of operating conditions.

Quality assurance requirements for industrial production necessitate sophisticated analytical capabilities for monitoring product purity and detecting trace impurities [25]. Analytical methods must be validated for accuracy, precision, and sensitivity to meet pharmaceutical or chemical industry specifications. In-process monitoring systems enable real-time quality control and rapid identification of process deviations that could impact product quality.

The development of alternative synthetic routes that minimize or eliminate the use of traditional cyanide reagents represents an active area of industrial research [28] [29]. Bio-catalytic approaches utilizing engineered microorganisms for cyanide production offer potential advantages in terms of safety and environmental impact [30]. Electrochemical cyanation methods provide opportunities for precise control of cyanide generation and consumption, potentially eliminating the need for bulk cyanide storage and handling.

XLogP3

2.2

Wikipedia

(4-Chlorophenyl)ethanoyl cyanide

Dates

Last modified: 08-16-2023

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